KDR Kinase Selectivity Divergence vs 3,6-Diarylpyrazolo[1,5-a]pyrimidine Benchmark
Compound 3g (3-(3-thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine) achieves KDR IC₅₀ = 19 nM by direct 6-aryl engagement of a hydrophobic back pocket [1]. The target compound 3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide lacks this C6-aryl geometry because the 4-methoxyphenyl group is separated from the core by a propanamide linker at N6, which projects the pharmacophore in a distinct trajectory that cannot occupy the same KDR hydrophobic site. No KDR inhibitory data are yet reported for the target compound.
| Evidence Dimension | KDR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported; structurally incapable of direct C6-aryl KDR binding mode |
| Comparator Or Baseline | Compound 3g: KDR IC₅₀ = 19 nM (3-thienyl at C3, 4-methoxyphenyl at C6) |
| Quantified Difference | Activity likely >100-fold weaker based on SAR; precise value unknown |
| Conditions | Isolated KDR kinase assay (Fraley et al., 2002) |
Why This Matters
Procurement for KDR-focused screening should prioritize 3g or its commercial variant (CAS 216661-57-3); the target compound is unsuitable as a KDR tool and likely serves a different kinase target.
- [1] Fraley ME, Rubino RS, Hoffman WF, et al. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorg Med Chem Lett. 2002;12(19):2767-2770. doi:10.1016/s0960-894x(02)00525-5 View Source
